ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
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Description
The compound is a derivative of naphthalene and triazole. Naphthalene is a polycyclic aromatic hydrocarbon known for its mothball-like smell . Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Naphthalene is a solid at room temperature, while many triazoles are liquids or low-melting solids .Mechanism of Action
Target of Action
Related compounds have been known to interact with various biological targets
Mode of Action
It’s synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .
Biochemical Pathways
The biochemical pathways affected by “ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate” are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(naphthalen-1-ylmethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)15-11-19(18-17-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUYHRUBZQCNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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